![molecular formula C13H15ClN2O2 B6460478 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol CAS No. 2549036-26-0](/img/structure/B6460478.png)
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Wirkmechanismus
Target of Action
The primary target of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is the orexin receptor . Orexin receptors are a type of G-protein coupled receptor in the brain that are activated by the neuropeptides orexin A and B . These receptors play a crucial role in regulating sleep-wake cycles, appetite, and mood .
Mode of Action
This compound acts as a dual orexin receptor antagonist . It inhibits the excitatory neuropeptides orexins A and B by binding to both types of orexin receptors . This inhibition decreases the activity of orexin neurons, leading to a reduction in wakefulness and an increase in sleep .
Biochemical Pathways
The action of this compound on the orexin receptors affects the orexinergic system . This system plays a key role in the regulation of sleep-wake cycles. By blocking the orexin receptors, this compound can help to normalize these cycles, particularly in conditions like insomnia .
Pharmacokinetics
It is known that the compound has good potency and improved pharmacokinetics . It is also known to form reactive metabolites in microsomal incubations .
Result of Action
The primary result of the action of this compound is the induction of sleep . By inhibiting the orexin receptors, it reduces wakefulness and promotes sleep . This makes it a potential treatment for conditions like insomnia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol typically involves the reaction of 2-aminophenol with an appropriate aldehyde under reflux conditions. A common method includes using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water, which yields the desired product in high efficiency . The reaction conditions usually involve heating the mixture under reflux for about 45 minutes .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using similar catalytic systems. The use of nanocatalysts and metal catalysts is common to enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the target substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific biological activities
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-1,3-benzoxazol-2-yl derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-aminophenol derivatives: These compounds are often used as precursors in the synthesis of benzoxazole derivatives and have similar applications
Uniqueness
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. Its combination of a cyclohexanol moiety with a benzoxazole ring enhances its potential for diverse applications in medicinal chemistry .
Eigenschaften
IUPAC Name |
4-[(5-chloro-1,3-benzoxazol-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-8-1-6-12-11(7-8)16-13(18-12)15-9-2-4-10(17)5-3-9/h1,6-7,9-10,17H,2-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRHSKVWZCYDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC3=C(O2)C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
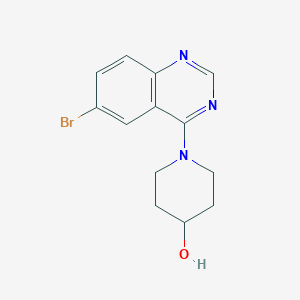
![5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460402.png)
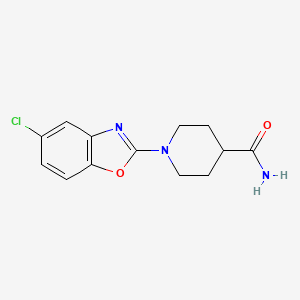
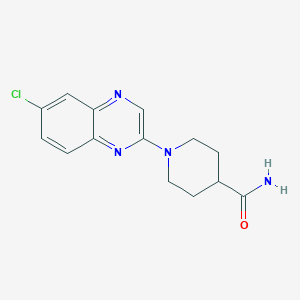
![4-[1-(6-bromoquinazolin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460421.png)
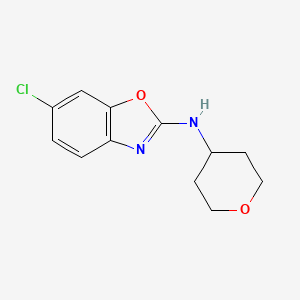
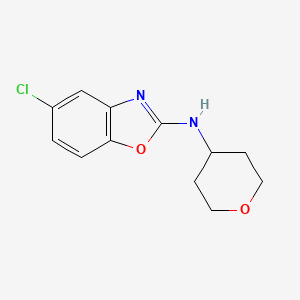
![6-methyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6460428.png)
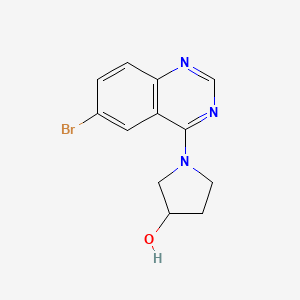
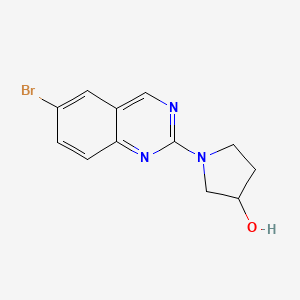
![4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6460463.png)
![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6460471.png)
![4-[6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B6460472.png)
![4,6-dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6460476.png)
